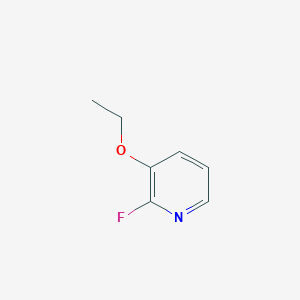

3-Ethoxy-2-fluoropyridine

CAS No.: 847225-55-2

Cat. No.: VC5301091

Molecular Formula: C7H8FNO

Molecular Weight: 141.145

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847225-55-2 |

|---|---|

| Molecular Formula | C7H8FNO |

| Molecular Weight | 141.145 |

| IUPAC Name | 3-ethoxy-2-fluoropyridine |

| Standard InChI | InChI=1S/C7H8FNO/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |

| Standard InChI Key | GKXSHFVQEJMYGL-UHFFFAOYSA-N |

| SMILES | CCOC1=C(N=CC=C1)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Ethoxy-2-fluoropyridine (C₇H₈FNO) features a pyridine ring substituted with an ethoxy (-OCH₂CH₃) group at position 3 and a fluorine atom at position 2. The molecular weight is 141.14 g/mol. The electronegative fluorine atom induces electron-withdrawing effects, polarizing the ring and enhancing reactivity at adjacent positions. Meanwhile, the ethoxy group contributes steric bulk and moderate electron-donating properties via resonance.

Spectral Characteristics

While specific spectral data for 3-ethoxy-2-fluoropyridine are unavailable, analogous fluoropyridines exhibit distinct NMR patterns. For example, in 3-fluoropyridine-2-methanol, the fluorine atom at position 2 causes significant deshielding of adjacent protons, resulting in distinct ¹⁹F NMR shifts near -120 ppm . Similarly, IR spectroscopy typically reveals C-F stretching vibrations between 1,100–1,000 cm⁻¹ and C-O-C stretches near 1,250 cm⁻¹.

Physicochemical Properties

Fluorinated pyridines generally exhibit lower boiling points compared to their non-fluorinated counterparts due to reduced polarizability. The ethoxy group enhances solubility in polar organic solvents like ethanol or dichloromethane. Predicted logP values (≈1.2) suggest moderate hydrophobicity, aligning with trends observed in 3-fluoro-2-methoxypyridine derivatives .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-ethoxy-2-fluoropyridine can be inferred from methodologies used for related compounds. A patent describing the synthesis of 3-fluoropyridine-2-methanol (CN111004171A) provides a relevant framework :

-

Halogenation and Alkoxylation:

-

Alternative Pathway:

-

Direct fluorination of 3-ethoxypyridine using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions.

-

Industrial-Scale Production

Key considerations for scalability include:

-

Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve fluorination efficiency.

-

Solvents: Polar aprotic solvents (e.g., DMF, DMSO) facilitate substitution reactions.

-

Yield Optimization: Reaction temperatures between 80–120°C and controlled pH (6–8) minimize side products .

Applications in Pharmaceutical and Agrochemical Research

Biological Activity

Fluoropyridines are prized for their bioisosteric properties. While no direct studies on 3-ethoxy-2-fluoropyridine exist, analogues demonstrate:

-

Antimicrobial Effects: Fluorine enhances membrane permeability and target binding. For instance, trifluoromethyl-substituted benzoylthiourea derivatives exhibit MIC values of 0.84 µM against E. coli .

-

Enzyme Inhibition: The electron-withdrawing fluorine atom stabilizes interactions with catalytic residues in enzymes like DNA gyrase .

Comparison with Structural Analogues

Substituent Effects

| Compound | Key Substituents | Bioactivity (IC₅₀) | LogP |

|---|---|---|---|

| 3-Ethoxy-2-fluoropyridine | 2-F, 3-OCH₂CH₃ | Not reported | ~1.2 |

| 3-Fluoro-2-methoxypyridine | 2-F, 3-OCH₃ | 0.92 µM (E. coli) | 0.98 |

| 5-Chloro-2-fluoropyridine | 2-F, 5-Cl | 1.5 µM (K562 cells) | 1.8 |

Key Observations:

-

Ethoxy groups confer higher lipophilicity than methoxy, potentially enhancing tissue penetration.

-

Chlorine at position 5 (as in 5-chloro-2-fluoropyridine) increases cytotoxicity but reduces solubility .

Future Directions and Research Opportunities

-

Synthetic Chemistry:

-

Develop catalytic asymmetric methods to access enantiomerically pure derivatives for chiral drug candidates.

-

-

Biological Screening:

-

Evaluate 3-ethoxy-2-fluoropyridine against kinase targets (e.g., EGFR, VEGFR) given fluorine’s role in ATP-binding site interactions.

-

-

Material Science:

-

Explore its use in liquid crystals or organic semiconductors, leveraging the ethoxy group’s mesogenic properties.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume